molecular formula C9H5Cl2NO B15256952 5,8-Dichloroquinolin-3-ol

5,8-Dichloroquinolin-3-ol

Cat. No.: B15256952
M. Wt: 214.04 g/mol
InChI Key: ANERYYPXQKYLFP-UHFFFAOYSA-N
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Description

5,8-Dichloroquinolin-3-ol is a chemical compound belonging to the quinoline family. It is characterized by the presence of two chlorine atoms at the 5th and 8th positions and a hydroxyl group at the 3rd position on the quinoline ring. This compound is known for its diverse applications in various fields, including medicinal chemistry, organic synthesis, and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-Dichloroquinolin-3-ol typically involves the chlorination of quinolin-3-ol One common method is the reaction of quinolin-3-ol with chlorine gas in the presence of a suitable catalyst, such as iron(III) chloride, under controlled temperature and pressure conditions

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified through recrystallization or chromatography techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

5,8-Dichloroquinolin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form dihydroquinoline derivatives.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

5,8-Dichloroquinolin-3-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5,8-Dichloroquinolin-3-ol involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes or disrupt cellular processes in microorganisms, leading to their death. The exact molecular pathways and targets are still under investigation, but it is believed to involve the induction of oxidative stress and interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

    5,7-Dichloroquinolin-8-ol: Another chlorinated quinoline derivative with similar properties.

    5-Chloro-8-quinolinol: A mono-chlorinated derivative with distinct chemical behavior.

    Clioquinol: A well-known antimicrobial agent with structural similarities.

Uniqueness

5,8-Dichloroquinolin-3-ol is unique due to the specific positioning of its chlorine atoms and hydroxyl group, which confer distinct chemical reactivity and biological activity. Its dual chlorination pattern makes it particularly effective in certain applications compared to its mono-chlorinated counterparts.

Properties

Molecular Formula

C9H5Cl2NO

Molecular Weight

214.04 g/mol

IUPAC Name

5,8-dichloroquinolin-3-ol

InChI

InChI=1S/C9H5Cl2NO/c10-7-1-2-8(11)9-6(7)3-5(13)4-12-9/h1-4,13H

InChI Key

ANERYYPXQKYLFP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1Cl)C=C(C=N2)O)Cl

Origin of Product

United States

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